4-Bromo-3-methylbenzaldehyde is an organic compound with the molecular formula and a molecular weight of 199.04 g/mol. It features a bromine atom and a methyl group attached to a benzaldehyde structure, specifically at the para and meta positions, respectively. This compound appears as a colorless to white oil and has a melting point range of 114-116 °C and a boiling point of approximately 262 °C . It is known for its reactivity due to the presence of both the aldehyde functional group and the bromine atom, making it useful in various
Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-bromo-3-methylbenzaldehyde in biological systems.
As with most aromatic compounds, 4-bromo-3-methylbenzaldehyde is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity or flammability is not available. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.
4-Bromo-3-methylbenzaldehyde is a valuable compound in scientific research due to its functionality as a versatile building block. Its molecular structure features an aldehyde group (CHO) and a bromine atom (Br) attached to a benzene ring with a methyl group (CH3). This combination allows for various chemical reactions, making it a useful starting material for the synthesis of more complex molecules. Scientific suppliers often describe 4-Bromo-3-methylbenzaldehyde as an "aliphatic building block used for biochemical research" [Source: Santa Cruz Biotechnology, ].
The presence of the reactive aldehyde group and the bromine atom enables 4-Bromo-3-methylbenzaldehyde to participate in diverse chemical reactions. Scientists can leverage these functionalities to construct complex organic molecules with specific properties. Research has shown its usefulness in the synthesis of various scaffolds, which are the core structures of many biologically active molecules [Source: Biosynth, ]. These scaffolds serve as the foundation for developing new drugs, pharmaceuticals, and other functional materials.
Several synthesis methods for 4-Bromo-3-methylbenzaldehyde have been reported:
4-Bromo-3-methylbenzaldehyde finds applications in:
Interaction studies involving 4-Bromo-3-methylbenzaldehyde have highlighted its role as a substrate for cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which could alter the metabolism of co-administered drugs . Further research into its interactions with other enzymes or biological targets is warranted to fully understand its pharmacological implications.
Several compounds share structural similarities with 4-Bromo-3-methylbenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-2-methylbenzaldehyde | 1122-91-4 | 0.97 |
4-Chloro-3-methylbenzaldehyde | 74553-29-0 | 0.94 |
3-Bromo-4-methylbenzaldehyde | 120173-41-3 | 0.94 |
4-Iodo-3-methylbenzaldehyde | 24078-12-4 | 0.94 |
These compounds differ primarily in their halogen substituents (bromine, chlorine, iodine) or the position of the methyl group on the benzene ring. Each variant exhibits unique reactivity profiles and biological activities due to these modifications.
Irritant